

cross-reactivity profiling of 3-Ethylrhodanine against a panel of kinases

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Compound of Interest

Compound Name: 3-Ethylrhodanine

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Comparative Kinase Cross-Reactivity Profile: 3-Ethylrhodanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase cross-reactivity profile of **3-Ethylrhodanine**. Understanding the selectivity of a small molecule inhibitor across the human kinome is a critical step in drug discovery, helping to identify potential on-target and off-target effects that influence efficacy and toxicity.

Disclaimer: As of December 2025, a comprehensive, publicly available kinase inhibition profile for **3-Ethylrhodanine** against a broad panel of kinases is not available. The data presented for **3-Ethylrhodanine** is an illustrative example to demonstrate how such a profile would be presented and interpreted. For comparative purposes, this guide includes published data for Dasatinib, a well-characterized, multi-targeted kinase inhibitor approved for clinical use.^{[1][2]}

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀), which represent the concentration of an inhibitor required to reduce a kinase's activity by 50%. Lower IC₅₀ values indicate higher potency.^[3]

Table 1: Illustrative Kinase Inhibition Profile for **3-Ethylrhodanine**

(Note: The following data is hypothetical and for exemplary purposes only.)

Kinase Target	Kinase Family	3-Ethylrhodanine IC50 (nM)
PIM1	Ser/Thr	50
PIM2	Ser/Thr	150
PIM3	Ser/Thr	90
AKT1	Ser/Thr	>10,000
CDK2	Ser/Thr	5,200
GSK3 β	Ser/Thr	8,100
SRC	Tyrosine	>10,000
ABL1	Tyrosine	>10,000
VEGFR2	Tyrosine	9,500
EGFR	Tyrosine	>10,000

Table 2: Published Kinase Inhibition Profile for Dasatinib

Kinase Target	Kinase Family	Dasatinib IC50 (nM)
PIM1	Ser/Thr	31
PIM2	Ser/Thr	1,100
PIM3	Ser/Thr	66
AKT1	Ser/Thr	>10,000
CDK2	Ser/Thr	>10,000
GSK3 β	Ser/Thr	3,800
SRC	Tyrosine	0.5
ABL1	Tyrosine	<1
VEGFR2	Tyrosine	8
EGFR	Tyrosine	31

Data compiled from publicly available sources.

Data Interpretation: The illustrative data in Table 1 suggests that **3-Ethylrhodanine**, within this hypothetical scenario, is a selective inhibitor of the PIM kinase family with minimal off-target activity against the other kinases in the panel. In contrast, the published data in Table 2 demonstrates that Dasatinib is a potent, multi-targeted inhibitor with strong activity against Tyrosine kinases like SRC and ABL1, as well as some Ser/Thr kinases.^[1]

Experimental Protocols

Robust and standardized experimental methodologies are essential for generating reliable kinase profiling data. Below are detailed protocols for two common assay formats.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.^{[4][5][6]}

Principle: The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The signal is inversely proportional to kinase activity.

Protocol:

- Kinase Reaction Setup:
 - In a 96-well or 384-well white plate, add 5 µL of kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
 - Add 2.5 µL of the substrate and the test compound (**3-Ethylrhodanine** or vehicle control) at various concentrations.
 - To initiate the reaction, add 2.5 µL of the specific kinase and ATP solution. The final ATP concentration should be at or near the K_m for each kinase.
- Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
- Signal Detection:
 - Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
 - Add a volume of Kinase-Glo® Reagent equal to the volume in the reaction well (e.g., 10 µL).
 - Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.
- Data Acquisition:
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (DMSO) control.

- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Radiometric Kinase Assay (e.g., [γ - ^{32}P] ATP Filter Binding)

This method is considered a gold standard and directly measures the incorporation of a radiolabeled phosphate from [γ - ^{32}P] ATP onto a substrate.^{[7][8][9]}

Principle: A kinase transfers the ^{32}P -labeled gamma-phosphate from ATP to a peptide or protein substrate. The radiolabeled substrate is then captured on a filter membrane, and the radioactivity is quantified.

Protocol:

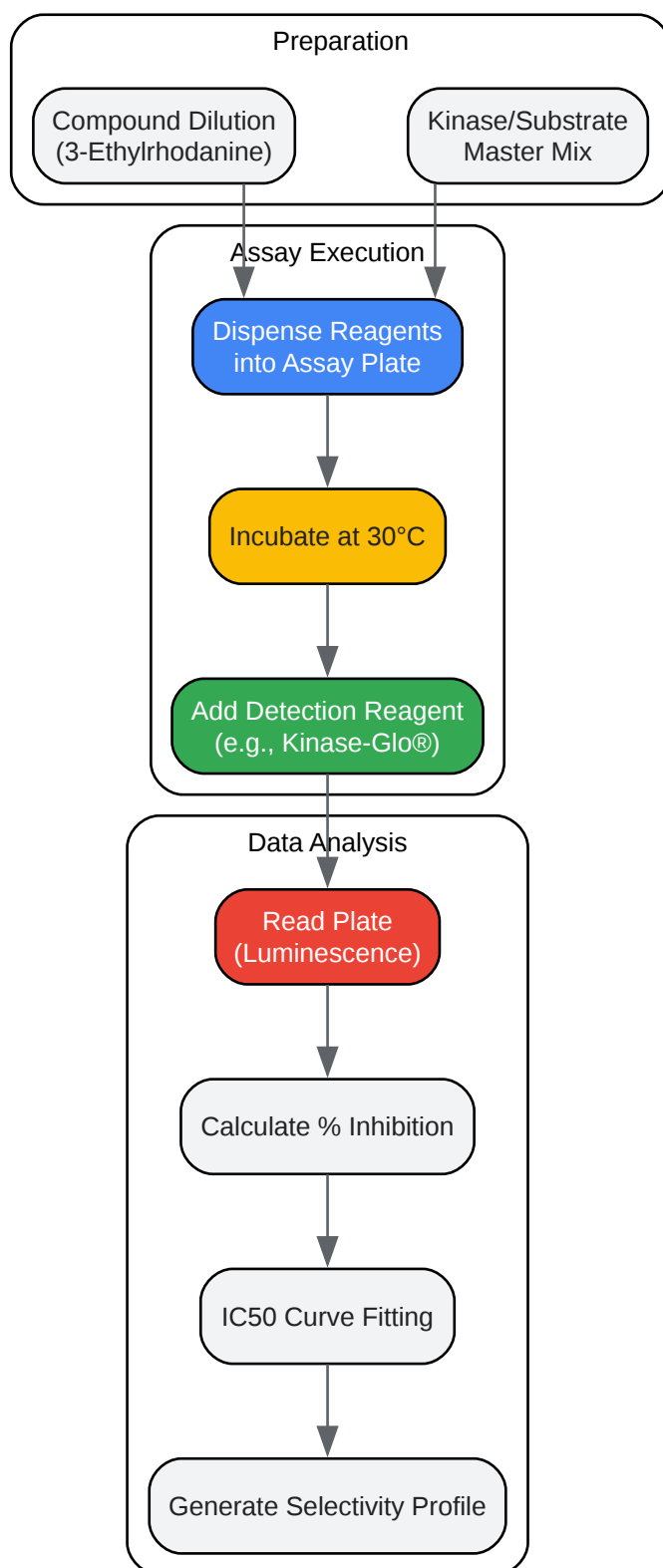
- Reaction Setup:
 - In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing kinase buffer, the specific kinase, the substrate, and the test compound (**3-Ethylrhodanine** or vehicle control).
 - Prepare an ATP mixture containing unlabeled ATP and [γ - ^{32}P] ATP (typically to a final specific activity of ~500 cpm/pmol).
- Initiation and Incubation:
 - Initiate the reaction by adding the [γ - ^{32}P] ATP mixture to the kinase/substrate/compound solution.
 - Incubate at 30°C for a predetermined optimal time (e.g., 20-30 minutes).
- Reaction Termination and Substrate Capture:
 - Terminate the reaction by spotting a portion of the reaction mixture (e.g., 10 μL) onto a phosphocellulose filter mat (e.g., P81 paper). The peptide substrate binds to the paper.
- Washing:

- Wash the filter mat multiple times (e.g., 3-4 times for 5 minutes each) in a bath of phosphoric acid (e.g., 0.75%) to remove unincorporated [γ - ^{32}P] ATP.
- Perform a final wash with acetone to dry the filter mat.
- Data Acquisition:
 - Place the dried filter mat into a scintillation vial with a liquid scintillation cocktail or use a phosphorimager to quantify the radioactivity in each spot.
- Data Analysis:
 - Calculate the percentage of inhibition based on the radioactive counts per minute (CPM) compared to the control reactions.
 - Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical high-throughput screening workflow for kinase inhibitor profiling.

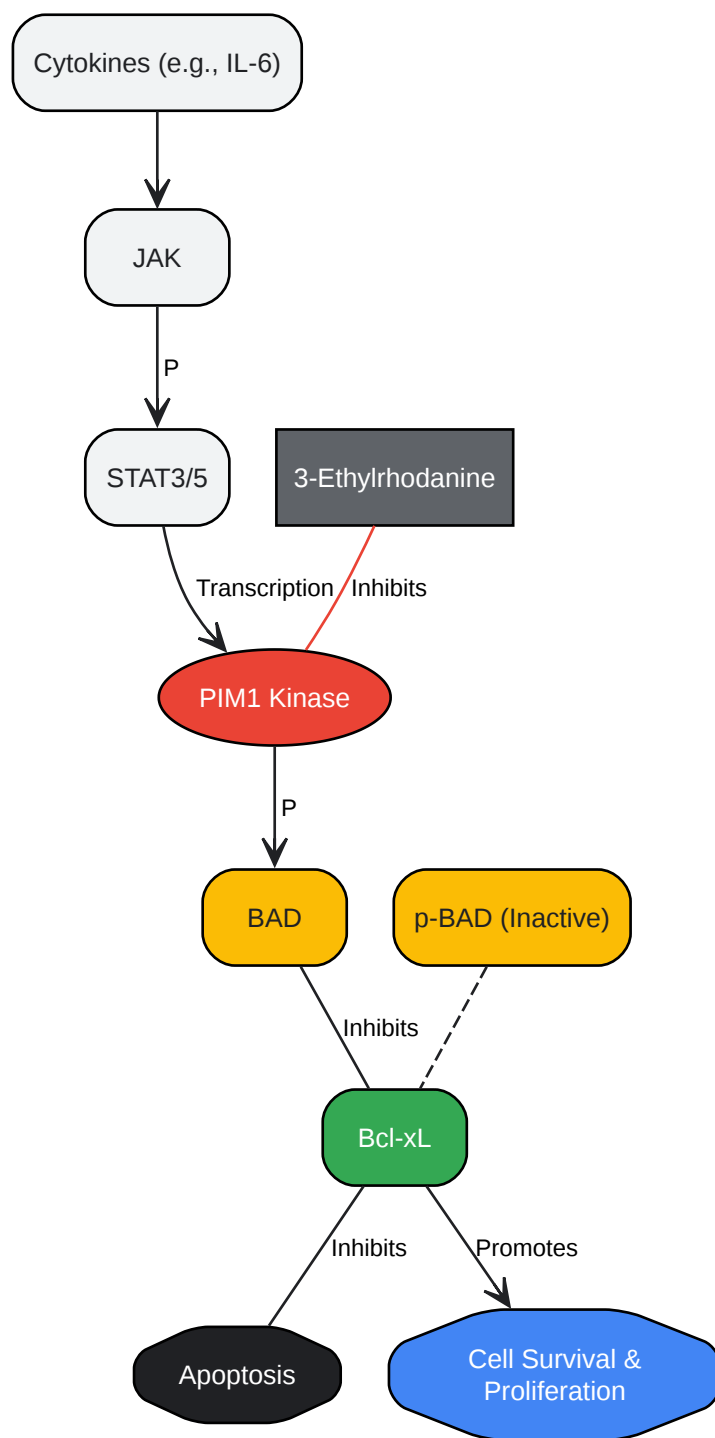


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Caption: High-throughput kinase inhibitor screening workflow.

PIM1 Signaling Pathway

Rhodanine-based compounds have been investigated as inhibitors of PIM kinases.[10] PIM1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[11][12][13]



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Caption: Simplified PIM1 signaling pathway and point of inhibition.

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